![molecular formula C19H22ClN3O3 B5667821 (3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5667821.png)
(3aR*,6aR*)-2-acetyl-5-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid
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Overview
Description
The compound of interest is a complex organic molecule with potential significance in the fields of chemistry and pharmacology. The research and studies conducted on similar compounds provide insights into their synthesis, molecular structure, and properties, offering a foundation for understanding the compound .
Synthesis Analysis
The synthesis of related hexahydropyrrolo[2,3-b]indoles involves key steps such as aldol reactions, hydroxyl introductions, and reductive intramolecular ring-closure reactions, utilizing readily available chemical substrates and inexpensive reagents (Hong & Yao, 2010). These methodologies highlight the potential pathways for synthesizing the target compound by applying similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of pyrazole and pyridine derivatives, as studied through X-ray diffraction and density-functional-theory (DFT) calculations, reveals the importance of tautomeric forms and stability in the gas phase (Shen et al., 2012). Such detailed structural analyses are crucial for understanding the physical and chemical behavior of complex organic compounds, including the compound in focus.
Chemical Reactions and Properties
Research on similar compounds demonstrates the significance of diastereoisomeric and enantiomeric purity in intermediates used for synthesizing pharmacologically active molecules (Yu et al., 2012). These studies underline the chemical reactions the compound may undergo and its potential reactivity profile, which is essential for its application in medicinal chemistry.
properties
IUPAC Name |
(3aR,6aR)-5-acetyl-2-[(7-chloro-3-methyl-1H-indol-2-yl)methyl]-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-3a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3/c1-11-14-4-3-5-15(20)17(14)21-16(11)8-22-6-13-7-23(12(2)24)10-19(13,9-22)18(25)26/h3-5,13,21H,6-10H2,1-2H3,(H,25,26)/t13-,19-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILWPWLIAHJYTK-BFUOFWGJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CN3CC4CN(CC4(C3)C(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC2=C1C=CC=C2Cl)CN3C[C@@H]4CN(C[C@@]4(C3)C(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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